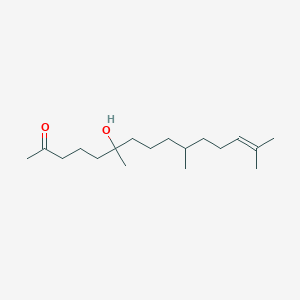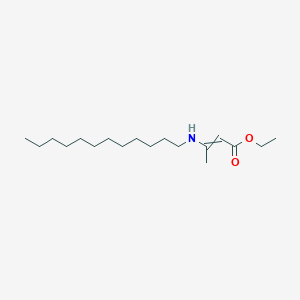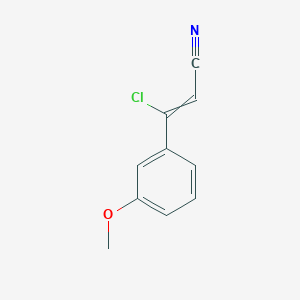![molecular formula C20H54FeSi6 B14241434 Iron(2+) bis[tris(trimethylsilyl)methanide] CAS No. 345950-17-6](/img/structure/B14241434.png)
Iron(2+) bis[tris(trimethylsilyl)methanide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of an iron cation (Fe2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal amides and is known for its unique structural and chemical properties. The bulky hydrocarbon backbone of the tris(trimethylsilyl)methanide ligands imparts lipophilicity and low lattice energy to the complex, making it soluble in nonpolar organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
Iron(2+) bis[tris(trimethylsilyl)methanide] can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous iron(II) chloride with an alkali metal bis[tris(trimethylsilyl)methanide] in a nonpolar organic solvent. The reaction proceeds as follows :
FeCl2+2Na[N(SiMe3)2]→Fe[N(SiMe3)2]2+2NaCl
The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining iron(2+) bis[tris(trimethylsilyl)methanide] can be purified by distillation or sublimation.
Industrial Production Methods
Industrial production methods for iron(2+) bis[tris(trimethylsilyl)methanide] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated filtration systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Iron(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other silylamides or phosphines as reagents.
Major Products Formed
Oxidation: Iron(III) bis[tris(trimethylsilyl)methanide] complexes.
Reduction: Iron(I) bis[tris(trimethylsilyl)methanide] complexes.
Substitution: Complexes with different ligands replacing the tris(trimethylsilyl)methanide ligands.
科学研究应用
Iron(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of iron-based drugs.
作用机制
The mechanism of action of iron(2+) bis[tris(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bulky tris(trimethylsilyl)methanide ligands provide steric protection to the iron center, allowing it to participate in selective reactions. The compound can interact with molecular targets such as small molecules, ions, and other metal complexes, facilitating various chemical transformations.
相似化合物的比较
Iron(2+) bis[tris(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
Iron(2+) bis[trimethylsilylamide]: Similar in structure but with different steric and electronic properties.
Iron(2+) bis[bis(trimethylsilyl)amide]: Another related compound with distinct reactivity and solubility characteristics.
Iron(2+) bis[tris(trimethylsilyl)silane]: A compound with similar ligands but different coordination chemistry.
The uniqueness of iron(2+) bis[tris(trimethylsilyl)methanide] lies in its bulky tris(trimethylsilyl)methanide ligands, which impart unique solubility, reactivity, and stability properties to the complex .
属性
CAS 编号 |
345950-17-6 |
|---|---|
分子式 |
C20H54FeSi6 |
分子量 |
519.0 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-trimethylsilane;iron(2+) |
InChI |
InChI=1S/2C10H27Si3.Fe/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
InChI 键 |
LBRPEHMIIPEXIE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)

![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)



![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

